![molecular formula C27H25N3O6 B138330 Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate CAS No. 139481-38-2](/img/structure/B138330.png)

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

Übersicht

Beschreibung

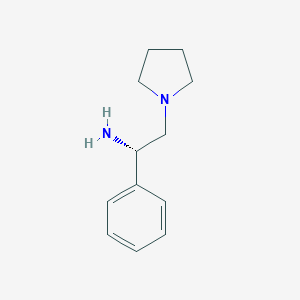

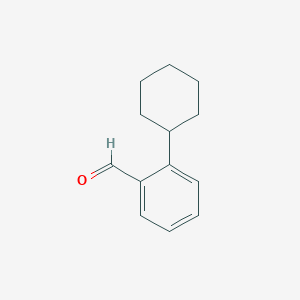

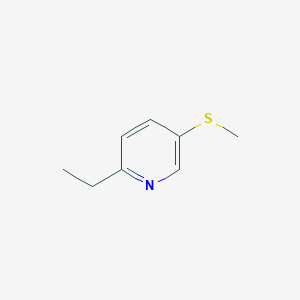

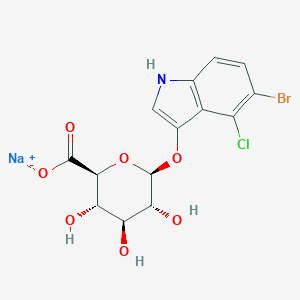

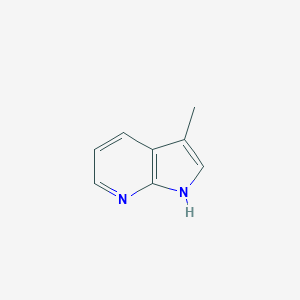

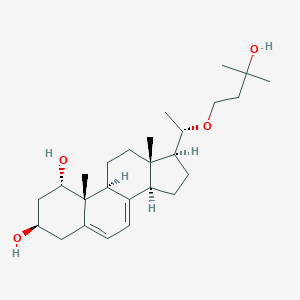

The compound Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate is a complex organic molecule that likely contains a benzene ring substituted with a nitro group and a biphenyl moiety with a cyano group. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines. The methyl ester indicates the presence of an ester functional group.

Synthesis Analysis

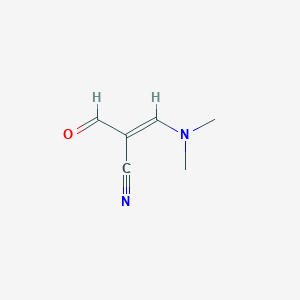

The synthesis of complex organic molecules often involves multiple steps, each designed to introduce specific functional groups or to protect existing ones. For example, the tert-butyl peroxybenzoate (TBPB) can be used as a radical initiator and methyl source for the methylation of 1,3-dicarbonyl compounds, which could be a potential step in the synthesis of the target compound . Additionally, the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, could be relevant for introducing the benzophenone structure, which is a component of the target molecule .

Molecular Structure Analysis

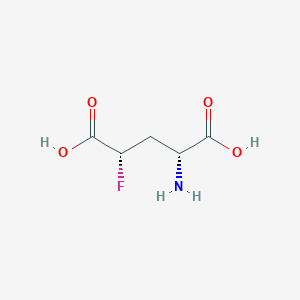

The molecular structure of such a compound would be characterized by X-ray crystallography, as demonstrated in the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This technique would allow for the determination of the exact arrangement of atoms and the conformation of the molecule. The presence of a nitro group and a cyano group would contribute to the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound could undergo various chemical reactions, including esterification, nitration, and acylation. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification could provide insights into the esterification reactions that might be applicable to the target compound . The effect of substituents on reaction rates and mechanisms, as studied in the aminolysis of substituted methyl benzoates, could also be relevant for understanding the reactivity of the target compound .

Physical and Chemical Properties Analysis

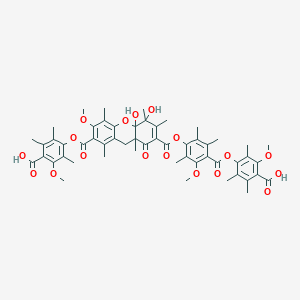

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group typically increases the acidity of adjacent hydrogen atoms, while the cyano group can contribute to the molecule's dipole moment. The synthesis of related compounds, such as methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, can provide information on the expected properties, such as solubility, melting point, and stability of the target compound .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Synthetic Methodologies : Research on compounds with complex structures like Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate often focuses on developing novel synthetic methodologies. For example, a practical synthesis approach for related organic compounds emphasizes green chemistry principles, highlighting efficient, environmentally benign methods for creating complex molecules (Gu et al., 2009).

Pharmaceutical Applications

- Drug Development : The study and development of novel pharmaceuticals frequently involve complex organic molecules. For instance, quinazoline derivatives, which are structurally and functionally diverse, show a variety of biological activities, and their synthesis involves complex organic chemistry techniques (Tiwary et al., 2016). This underscores the importance of intricate organic compounds in medicinal chemistry for the creation of new therapeutic agents.

Environmental and Health Impacts

- Environmental Fate and Toxicity : The environmental persistence and potential health effects of synthetic organic compounds, including antioxidants used in industrial applications, are subjects of ongoing research. Studies such as those on synthetic phenolic antioxidants explore the environmental occurrence, human exposure, and toxicity of these compounds, which can inform the safety and regulatory considerations for similar chemicals (Liu & Mabury, 2020).

Eigenschaften

IUPAC Name |

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMUDLJJTIMDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446659 | |

| Record name | AGN-PC-0NC1NR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate | |

CAS RN |

139481-38-2 | |

| Record name | AGN-PC-0NC1NR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)